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Compound of Interest

Compound Name: (S)-UFR2709 hydrochloride

Cat. No.: B10824842

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-UFR2709 hydrochloride, chemically known as (S)-1-methylpyrrolidin-2-yl)methyl benzoate
hydrochloride, is a competitive antagonist of nicotinic acetylcholine receptors (NAChRSs). This
technical guide provides a comprehensive overview of its core physicochemical properties,
essential for its application in research and drug development. The document detalils its
chemical structure, molecular weight, lipophilicity, and available spectroscopic data.
Furthermore, it outlines the experimental protocol for determining the distribution coefficient
(LogD) and describes its mechanism of action through a detailed signaling pathway diagram.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-UFR2709 hydrochloride is presented
in the table below. These parameters are crucial for understanding its behavior in biological
systems and for formulation development.
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Property Value Reference

(S)-1-methylpyrrolidin-2-

Chemical Name yl)methyl benzoate [1]
hydrochloride

Molecular Formula Ci13H17NO2 - HCI N/A

Molecular Weight 255.74 g/mol [1112][3]

Theoretical cLogP 2.5 N/A

Experimental LogD7.4 1.14 + 0.03 N/A

UV Absorbance (Amax) 232 nm [4]

Lipophilicity
The lipophilicity of a compound is a critical determinant of its pharmacokinetic profile,

influencing its absorption, distribution, metabolism, and excretion (ADME). For (S)-UFR2709
hydrochloride, two key parameters have been determined:

o Theoretical cLogP: The calculated partition coefficient (cLogP) of 2.5 suggests that (S)-
UFR2709 has favorable lipophilicity for crossing biological membranes.

o Experimental LogDy7.4: The experimentally determined distribution coefficient at pH 7.4 is
1.14 + 0.03. This value indicates the compound's preference for the lipid phase at
physiological pH.

Experimental Protocol: Shake-Flask Method for LogDz7.4
Determination

The LogD7.4 of (S)-UFR2709 hydrochloride was determined using the conventional shake-
flask method.[4]

Materials:

e (S)-UFR2709 hydrochloride
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e n-Octanol (pre-saturated with 50 mM phosphate buffer, pH 7.4)
e 50 mM Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
» Vortex mixer

o Centrifuge

e UV-Vis Spectrophotometer

Procedure:

e A known amount of (S)-UFR2709 hydrochloride is dissolved in a biphasic system of n-
octanol and phosphate buffer (pH 7.4).

o The mixture is vigorously agitated using a vortex mixer to ensure thorough mixing and
partitioning of the compound between the two phases.

o The mixture is then centrifuged to achieve complete separation of the n-octanol and aqueous
layers.

e The concentration of (S)-UFR2709 hydrochloride in each phase is determined using UV-Vis
spectrophotometry at its Amax of 232 nm.[4]

e The LogDg.4 is calculated as the logarithm of the ratio of the concentration of the compound
in the n-octanol phase to its concentration in the agueous phase.

Spectroscopic Data

The structural integrity of (S)-UFR2709 hydrochloride has been confirmed through Nuclear
Magnetic Resonance (NMR) spectroscopy.

e 'H and 3C NMR: The structure of (S)-UFR2709 hydrochloride was confirmed by one- and
two-dimensional *H and 3C NMR analyses.[1] Specific chemical shift and coupling constant
data are not publicly available at this time.

o UV-Vis Spectroscopy: A maximum absorbance (Amax) at 232 nm was utilized for the
guantification of (S)-UFR2709 hydrochloride during the LogD7.4 determination.[4]
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Mechanism of Action and Signaling Pathway

(S)-UFR2709 hydrochloride functions as a competitive antagonist of nicotinic acetylcholine
receptors (NAChRS).[5] These receptors are ligand-gated ion channels that play a crucial role in
neurotransmission in the central and peripheral nervous systems.[6]

As an antagonist, (S)-UFR2709 hydrochloride binds to the nAChR without activating it,
thereby blocking the binding of the endogenous agonist, acetylcholine (ACh). This inhibition of
NAChR activation prevents the influx of cations (primarily Na* and Ca?*) into the neuron, thus
modulating downstream signaling pathways.

The following diagram illustrates the generalized signaling pathway affected by the antagonism
of nAChRs by (S)-UFR2709 hydrochloride.
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Caption: Antagonistic action of (S)-UFR2709 hydrochloride on nAChRs.

Synthesis

The synthesis of (S)-UFR2709 hydrochloride has been previously reported.[1] While the
detailed, step-by-step protocol is proprietary, the general approach involves the esterification of
(S)-(-)-1-methyl-2-pyrrolidinemethanol with benzoyl chloride, followed by conversion to the
hydrochloride salt.

The workflow for the synthesis is outlined in the diagram below.
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Caption: General synthesis workflow for (S)-UFR2709 hydrochloride.

Conclusion

This technical guide has summarized the currently available physicochemical data for (S)-
UFR2709 hydrochloride. The provided information on its molecular properties, lipophilicity,
and mechanism of action is fundamental for its continued investigation and potential
development as a therapeutic agent. Further characterization, including detailed spectroscopic
analysis and solubility profiling, would be beneficial for a more complete understanding of this
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in
Alcohol-Preferring Rats - PMC [pmc.ncbi.nim.nih.gov]

e 2. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and
Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats | MDPI
[mdpi.com]

» 3. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and
Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. rsc.org [rsc.org]

» 5. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling -
PMC [pmc.ncbi.nim.nih.gov]

» 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (S)-
UFR2709 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824842#physicochemical-properties-of-s-ufr2709-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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